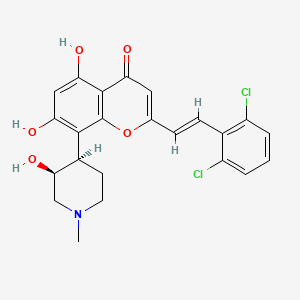
IIIM-290
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IIIM-290 involves several steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzaldehyde and 5,7-dihydroxy-4-chromenone.
Condensation Reaction: The aldehyde group of 2,6-dichlorobenzaldehyde undergoes a condensation reaction with the chromenone derivative in the presence of a base to form the ethenyl linkage.
Piperidine Addition: The piperidine ring is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the chromenone reacts with a piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
IIIM-290 undergoes various chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to form ethyl derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
IIIM-290 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its CDK inhibitory properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs). It competes with ATP for binding to the CDK active site, thereby preventing phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Roscovitine: Another CDK inhibitor with a different chemical structure.
Palbociclib: A selective CDK4/6 inhibitor used in breast cancer treatment.
Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.
Uniqueness
IIIM-290 is unique due to its broad-spectrum CDK inhibitory activity and its ability to induce apoptosis through multiple pathways. Its structure allows for interactions with various molecular targets, making it a versatile compound in cancer research .
Properties
Molecular Formula |
C23H21Cl2NO5 |
|---|---|
Molecular Weight |
462.323 |
IUPAC Name |
2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one |
InChI |
InChI=1S/C23H21Cl2NO5/c1-26-8-7-14(20(30)11-26)21-18(28)10-19(29)22-17(27)9-12(31-23(21)22)5-6-13-15(24)3-2-4-16(13)25/h2-6,9-10,14,20,28-30H,7-8,11H2,1H3/b6-5+/t14-,20+/m0/s1 |
InChI Key |
NFTJDXGFOUFNKG-UGBNQVSOSA-N |
SMILES |
CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C=CC4=C(C=CC=C4Cl)Cl)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IIIM-290; IIIM 290; IIIM290. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















